molecular formula C26H14F2N2O2 B370776 5,5'-Bi(2-(4-fluorophenyl)benzoxazole)

5,5'-Bi(2-(4-fluorophenyl)benzoxazole)

Cat. No.: B370776
M. Wt: 424.4g/mol
InChI Key: UGYMQAJAENUELM-UHFFFAOYSA-N
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Description

5,5'-Bi(2-(4-fluorophenyl)benzoxazole) is a bis-heterocyclic compound featuring two benzoxazole moieties linked via their 5-positions, each substituted with a 4-fluorophenyl group at the 2-position. Benzoxazoles are aromatic heterocycles containing one oxygen and one nitrogen atom in a fused bicyclic structure, known for their thermal stability, fluorescence properties, and applications in optoelectronics and medicinal chemistry .

Properties

Molecular Formula

C26H14F2N2O2

Molecular Weight

424.4g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzoxazole

InChI

InChI=1S/C26H14F2N2O2/c27-19-7-1-15(2-8-19)25-29-21-13-17(5-11-23(21)31-25)18-6-12-24-22(14-18)30-26(32-24)16-3-9-20(28)10-4-16/h1-14H

InChI Key

UGYMQAJAENUELM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C4=CC5=C(C=C4)OC(=N5)C6=CC=C(C=C6)F)F

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C4=CC5=C(C=C4)OC(=N5)C6=CC=C(C=C6)F)F

Origin of Product

United States

Comparison with Similar Compounds

Core Heterocycle

  • Benzoxazole (Target Compound) : Contains fused benzene and oxazole rings (O, N). The electron-rich oxygen and nitrogen atoms contribute to planar geometry and extended π-conjugation, favoring fluorescence .
  • 1,2,4-Oxadiazoles (e.g., 5,5'-Bis(4-fluorophenyl)-3,3'-bi(1,2,4-oxadiazole), 4e) : Feature a five-membered ring with two nitrogen and one oxygen atom. The electron-deficient nature of oxadiazoles enhances thermal stability and electron-transport properties, making them suitable for high-performance materials .
  • 1,2,4-Triazoles (e.g., Compounds [7–9] in ) : Include three nitrogen atoms, enabling tautomerism (thione ↔ thiol forms). This dynamic behavior influences reactivity and biological activity .

Substituent Effects

  • The 4-fluorophenyl group in all compared compounds introduces electron-withdrawing effects, stabilizing the heterocycle and modulating electronic transitions. However, substituent positioning (e.g., 2-position in benzoxazole vs. 5-position in oxadiazole) alters molecular dipole moments and intermolecular interactions .

Physicochemical and Functional Properties

  • Thermal Stability : Oxadiazoles (high melting points up to 293°C) outperform benzoxazoles and triazoles due to stronger dipole-dipole interactions .
  • Optical Properties : Benzoxazoles are more fluorescent than oxadiazoles, as the latter’s electron-deficient cores quench emission. Triazoles show variable fluorescence depending on tautomeric state .
  • Bioactivity : Triazole derivatives (e.g., [7–9]) are explored for antimicrobial applications, while benzoxazoles are studied in cancer therapy. Oxadiazoles are less common in drug design due to metabolic instability .

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